6-Bromo-8-methoxyquinazolin-2(1H)-one
Description
Introduction to 6-Bromo-8-methoxyquinazolin-2(1H)-one
Chemical Classification and Structural Significance in Quinazoline Derivatives
This compound belongs to the quinazoline class, a group of nitrogen-containing bicyclic heterocycles comprising a benzene ring fused to a pyrimidine ring. The quinazoline scaffold is distinguished by two nitrogen atoms positioned at the 1- and 3-positions of the pyrimidine moiety, with a carbonyl group at position 2 forming an amide functional group.
The structural uniqueness of this compound lies in its substituents:
- Bromine at position 6 : Introduces electrophilic character, enabling participation in nucleophilic aromatic substitution (NAS) reactions.
- Methoxy group at position 8 : Acts as an electron-donating substituent, modulating electronic properties and influencing solubility.
These modifications enhance the compound’s versatility as a synthetic intermediate and its potential for further functionalization. Comparative analysis with other quinazoline derivatives (e.g., 2-phenylquinazolin-4(3H)-one) highlights the role of substituents in directing reactivity and stability.
Table 1: Structural Comparison of Quinazoline Derivatives
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| This compound | Br (C6), OCH₃ (C8), keto (C2) | Amide, aromatic bromine |
| 2-Phenylquinazolin-4(3H)-one | Phenyl (C2) | Amide, aromatic phenyl |
| Quinazolin-4(3H)-one | None | Amide, aromatic hydrogens |
Historical Development in Heterocyclic Chemistry Research
The study of quinazoline derivatives is rooted in the broader evolution of heterocyclic chemistry, which began in the 19th century. Early milestones include:
- 1818 : Brugnatelli’s isolation of alloxan, a precursor to modern heterocyclic synthesis.
- 1869 : Griess’s synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the first quinazoline derivative.
- 1895 : Bischler and Lang’s decarboxylation method to produce quinazoline from 2-carboxy derivatives.
- 1903 : Gabriel’s formic acid condensation route, which remains foundational for quinazoline synthesis.
Modern advancements focus on metal-catalyzed cross-coupling and green chemistry approaches. For example, Ullmann-type coupling reactions enable direct arylations, while microwave-assisted synthesis accelerates reaction times. These methods underscore the compound’s synthetic accessibility and adaptability.
Key Physicochemical Characteristics and Nomenclature
Physicochemical Properties
Nomenclature and Structural Features
The IUPAC name 6-bromo-8-methoxy-1H-quinazolin-2-one reflects:
- Core structure : Quinazolin-2-one (keto group at C2).
- Substituents : Bromine (C6) and methoxy (C8).
- Positioning : Numbering follows the pyrimidine ring, with the benzene ring as the fused system.
The methoxy group’s electron-donating effect stabilizes the aromatic system, while bromine’s electrophilicity facilitates further functionalization. This dual reactivity profile positions the compound as a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-8-methoxy-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYLIKECNEGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701527 | |
| Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-13-9 | |
| Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Intermediate: This key intermediate is synthesized by reacting anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to introduce the bromine at the 6-position, followed by reaction with phenyl isothiocyanate in ethanol.
Methoxy Substitution: The methoxy group at the 8-position is typically introduced via starting materials already bearing the methoxy substituent on the aromatic ring or through selective methylation of a hydroxy precursor.
Representative Synthetic Route
Bromination: Anthranilic acid or its derivatives are brominated at the 6-position using N-bromosuccinimide (NBS) under controlled conditions to yield 6-bromo-substituted intermediates.
Cyclization: The brominated intermediate undergoes cyclization with suitable reagents (e.g., phenyl isothiocyanate) in ethanol to form the quinazolinone core with a mercapto group at position 2.
Alkylation/Methylation: The mercapto group can be alkylated using alkyl halides or substituted benzyl bromides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield various derivatives, including the methoxy-substituted quinazolinone.
Purification and Characterization: The final compounds are purified by flash chromatography and characterized by 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.
Detailed Preparation Methods from Literature
| Method | Description | Conditions | Key Reagents | Yield | Notes |
|---|---|---|---|---|---|
| Method A | Condensation of amide with aldehyde in acetic acid | 100 °C, 0.5-3 h | Amide (1 mmol), Aldehyde (1.1 mmol), AcOH | Moderate to high | Used for preparing quinazolinones via intermediate dihydroquinazolinones |
| Method B | Similar to Method A but with variation in reaction time and work-up | 100 °C | Same as Method A | Moderate to high | Alternative for optimizing yield and purity |
| Bromination with NBS | Bromination of anthranilic acid derivatives | Room temperature to reflux | NBS in acetonitrile | High | Selective bromination at 6-position |
| Alkylation of mercapto intermediate | Reaction with alkyl halides in DMF with K2CO3 | Room temperature to mild heating | Alkyl halides or benzyl bromides, K2CO3 | High | Allows introduction of various substituents at position 2 |
Experimental Conditions and Analytical Data
Solvents: Acetic acid (AcOH) is commonly used as the reaction medium for condensation reactions. Dimethylformamide (DMF) is preferred for alkylation steps due to its polar aprotic nature.
Temperature: Typical reaction temperatures range from room temperature to 100 °C, depending on the step.
Purification: Flash column chromatography using petroleum ether and ethyl acetate mixtures is standard.
-
- 1H-NMR and 13C-NMR spectra confirm the substitution pattern and ring formation.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Melting points are determined to assess compound stability.
Research Findings on Preparation Efficiency and Challenges
The selective bromination at the 6-position using NBS is efficient and yields high purity intermediates without significant side reactions.
The condensation of amide and aldehyde precursors in acetic acid proceeds smoothly, forming dihydroquinazolinone intermediates that can be further oxidized or cyclized to quinazolinones.
Alkylation reactions on the mercapto group are versatile, allowing structural diversification, including the introduction of methoxy groups, which are important for biological activity.
Challenges include controlling regioselectivity during substitution and optimizing reaction conditions to prevent over-bromination or decomposition.
Summary Table of Key Synthetic Steps for this compound
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of anthranilic acid | NBS, acetonitrile, RT to reflux | 6-Bromoanthranilic acid derivative |
| 2 | Cyclization with phenyl isothiocyanate | Ethanol, reflux | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one |
| 3 | Alkylation (methoxy introduction) | Alkyl halide (e.g., methyl bromide), K2CO3, DMF | This compound derivatives |
| 4 | Purification and characterization | Flash chromatography, NMR, MS | Pure target compound |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in different derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinazolinone derivatives with different oxidation states.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with various functional groups introduced at different positions.
Scientific Research Applications
Chemistry
6-Bromo-8-methoxyquinazolin-2(1H)-one serves as a critical building block for synthesizing more complex quinazoline derivatives. Its unique structure allows for various chemical modifications, leading to a range of derivatives with potential applications in drug development.
Biology
The compound has been investigated for its biological activities, particularly its potential as an anticancer agent:
- Mechanism of Action : It interacts with specific molecular targets involved in cell proliferation, potentially inhibiting enzymes that promote cancer growth. Preliminary studies suggest it may disrupt protein homeostasis, leading to increased apoptosis in cancer cells .
- Biological Activity : Research indicates that it exhibits antimicrobial properties alongside anticancer effects, making it a candidate for further exploration in therapeutic contexts .
Medicine
The compound is under investigation for its therapeutic potential:
- Anticancer Research : Studies have shown that derivatives of this compound can inhibit cancer cell growth effectively. For instance, structural modifications have led to compounds with improved potency against various cancer cell lines .
- Clinical Studies : Ongoing research aims to validate the efficacy of these compounds in clinical settings, focusing on their pharmacokinetic properties and safety profiles.
| Compound Name | IC50 (μM) | Biological Activity | Notes |
|---|---|---|---|
| ML240 | 0.1 | p97 ATPase Inhibitor | Strong anticancer activity observed |
| ML241 | 0.9 | p97 ATPase Inhibitor | Similar activity but less potent than ML240 |
| This compound | TBD | Anticancer potential | Further studies needed |
Case Studies
- Structure–Activity Relationship (SAR) Studies
-
Antitumor Efficacy
- In xenograft models, compounds derived from this compound exhibited significant antitumor effects, suggesting their potential utility in cancer therapy.
Mechanism of Action
The mechanism by which 6-Bromo-8-methoxyquinazolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include derivatives with substitutions at positions 2, 6, and 8 of the quinazolinone scaffold. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Quinazolinone Derivatives
Key Observations:
- Substituent Position: Bromine at C6 (target compound) vs. C8 () alters electronic distribution and steric effects. For example, 8-Bromo-6-methylquinazolin-4(3H)-one () may exhibit stronger halogen bonding at C8 but reduced resonance effects compared to the target compound .
- Functional Groups: Methoxy (OMe) at C8 enhances solubility compared to bulky phenylethynyl groups in derivatives (e.g., 3b, 3d). The latter’s extended conjugation may improve UV absorption but reduce bioavailability .
- Thermal Stability: Higher melting points in compounds (230–313°C) vs. 145°C for the dibromo derivative () suggest that aromaticity and hydrogen bonding (e.g., carbonyl groups) enhance crystallinity .
Spectroscopic Comparisons
Table 2: NMR and IR Data Highlights

Key Observations:
- ¹H-NMR: Methoxy groups (e.g., 3d) produce distinct singlets (~3.8 ppm), whereas hydroxy groups () show broad peaks (~10.70 ppm). Bromine’s deshielding effect shifts adjacent aromatic protons upfield .
- IR: Quinazolinones exhibit strong C=O stretches (~1700 cm⁻¹). Phenylethynyl groups () show C≡C stretches (~2100 cm⁻¹), absent in the target compound .
Biological Activity
6-Bromo-8-methoxyquinazolin-2(1H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cellular pathways. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its quinazoline core, which is modified by a bromine atom at the 6-position and a methoxy group at the 8-position. The presence of these substituents is crucial for its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that this compound exhibits significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The IC50 values reported for these cell lines indicate potent antiproliferative effects, suggesting that it may selectively target tumor cells while sparing normal cells .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Inhibition of Enzymatic Activity
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) :
- Compounds with similar structures have shown dual inhibition of HDAC1 and HDAC6, leading to increased acetylation of histones and subsequent modulation of gene expression related to cancer progression . Although specific data on this compound's HDAC inhibitory activity is limited, its structural analogs exhibit promising results.
Case Studies
Several case studies illustrate the efficacy of quinazoline derivatives in clinical settings:
- Xenograft Models : In animal models bearing human tumors, compounds similar to this compound have demonstrated significant tumor reduction without substantial side effects, indicating a favorable therapeutic index .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-bromo-8-methoxyquinazolin-2(1H)-one?
- Methodological Answer :
- Nucleophilic Substitution : Bromination of 8-methoxyquinazolin-2(1H)-one precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
- Cyclocondensation : Reacting 2-amino-5-bromo-3-methoxybenzoic acid with urea or thiourea in polyphosphoric acid to form the quinazolinone core .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity thresholds) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromine at C6, methoxy at C8). Coupling constants in -NMR distinguish adjacent protons (e.g., aromatic protons at C5 and C7) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 283.0 for CHBrNO) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structure determination, grow single crystals via slow evaporation (solvent: DMSO/EtOH) and refine using SHELXL .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer :
- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess bond lengths/angles (e.g., C-Br bond ~1.89 Å, C-OCH ~1.36 Å) and detect disorder .
- Structure Validation : Use PLATON to check for missed symmetry, voids, or hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the lactam ring) .
Advanced Research Questions
Q. How to resolve contradictions in X-ray diffraction data for this compound?
- Methodological Answer :
- Twinned Data Analysis : If merging R values exceed 5%, use SHELXL’s TWIN/BASF commands to model twin domains (e.g., two-fold rotation about [100]) .
- Disordered Solvent Handling : Apply SQUEEZE to model unresolved electron density in solvent-accessible voids, ensuring ADDSYM checks for symmetry .
- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to validate bond parameters .
Q. What experimental designs are robust for assessing biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence polarization (FP) to measure IC values against EGFR or VEGFR-2, with staurosporine as a positive control .
- Dose-Response Modeling : Fit data to Hill equations (GraphPad Prism) to quantify efficacy (E) and potency (logEC) .
- Counter-Screening : Test selectivity against off-target kinases (e.g., CDK2, PKA) to rule out non-specific binding .
Q. How can computational methods predict reactivity or metabolic pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify electrophilic sites (e.g., C6-Br susceptible to SNAr) and frontier molecular orbitals .
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to simulate Phase I oxidation (e.g., demethylation at C8-methoxy group) .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability in target proteins (e.g., RMSD < 2.0 Å for kinase-inhibitor complexes) .
Methodological Notes
- Software Recommendations : SHELX (refinement) , ORTEP-III (visualization) , PLATON (validation) .
- Avoid Pitfalls : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to prevent misassignment of overlapping signals .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC number cross-referencing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
